Hoveyda-Grubbs catalyst is particularly valuable in organic synthesis due to its:
These properties make Hoveyda-Grubbs catalyst a powerful tool for the synthesis of complex organic molecules, including:
The compound (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride is a specialized organometallic complex featuring a ruthenium center coordinated to a unique bidentate ligand system. This compound is characterized by its imidazolidinylidene and benzylidene functionalities, which contribute to its reactivity and potential applications in catalysis. The presence of the ruthenium metal in a +6 oxidation state enhances its electron-withdrawing capability, making it a strong candidate for various chemical transformations.
Research into the biological activity of ruthenium complexes has indicated potential applications in medicinal chemistry. Compounds similar to (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride have shown:
The synthesis of (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride typically involves:
The unique properties of this compound make it suitable for various applications:
Interaction studies involving this compound focus on its reactivity with biological molecules and other chemical species:
Several compounds exhibit structural or functional similarities to (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride, including:
Compound Name | Structure | Unique Features |
---|---|---|
(1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)(phenyl)ruthenium(II) chloride | Structure | Lower oxidation state; used in different catalytic processes. |
(N-Heterocyclic Carbene)(Benzylidene)ruthenium(IV) chloride | Structure | Different ligand environment; exhibits distinct catalytic properties. |
(1,3-Diethylimidazolium)(Ruthenium(II)) Complex | Structure | Utilized in electrochemical applications; different coordination chemistry. |
The uniqueness of (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride lies in its specific ligand arrangement and high oxidation state of ruthenium, which may enhance its reactivity and selectivity in catalytic applications compared to other similar compounds. Its potential biological activity also sets it apart from traditional organometallic catalysts.
The story of ruthenium-based olefin metathesis catalysts begins in the 1960s when ruthenium trichloride was first discovered to catalyze olefin metathesis reactions. These early discoveries were largely serendipitous—as noted by researchers, "olefin metathesis is a child of industry and, as with many catalytic processes, it was discovered by accident". Initial industrial applications employed ill-defined but highly active homogeneous catalysts, some of which remain in use today.
During the 1960s and 1970s, various research groups reported the ring-opening polymerization of norbornene derivatives catalyzed by hydrated trichlorides of ruthenium and other late transition metals in polar, protic solvents. These observations prompted Robert H. Grubbs and his colleagues to search for well-defined, functional group tolerant catalysts based on ruthenium chemistry. The mechanism of olefin metathesis was first elucidated by Hérisson and Chauvin, providing a theoretical framework that would guide subsequent catalyst development.
The first significant breakthrough came in 1992 when Grubbs reported the first well-defined ruthenium-based olefin metathesis catalyst, prepared from RuCl₂(PPh₃)₄ and diphenylcyclopropene. This initial discovery laid the foundation for the development of increasingly sophisticated ruthenium complexes with enhanced catalytic properties.
The evolution of ruthenium metathesis catalysts can be broadly categorized into distinct generations, each representing significant advances in catalyst design and performance. The first-generation Grubbs catalysts, with the general structure L₂X₂Ru=CHR (where L represents a phosphine ligand), demonstrated remarkable functional group tolerance and handling properties compared to earlier molybdenum-based systems. These catalysts could operate in the presence of air and functional groups such as carboxylic acids, alcohols, aldehydes, and amine salts—a significant improvement over previous catalysts.
Despite these advantages, first-generation catalysts had limitations in terms of their reactivity scope, particularly with sterically demanding and electron-poor olefins. This prompted the development of second-generation Grubbs catalysts with the general structure (L)(L')X₂Ru=CHR, where L is a phosphine ligand and L' is a saturated N-heterocyclic carbene (NHC) ligand. The incorporation of NHC ligands was a pivotal development that dramatically enhanced catalyst activity.
The evolution from first to second-generation catalysts involved parallel contributions from several research groups. Herrmann and colleagues focused on species containing alkyl-substituted unsaturated NHCs, while Grubbs and Nolan independently developed catalysts derived from aryl-substituted unsaturated NHCs, particularly 1,3-dimesitylimidazolin-2-ylidene (IMes). The resulting mixed NHC-phosphine complexes exhibited greater metathesis activity and enhanced thermal stability compared to their first-generation counterparts.
Table 1: Comparative Features of Grubbs Catalyst Generations
Feature | First-Generation | Second-Generation |
---|---|---|
Structure | L₂X₂Ru=CHR | (L)(L')X₂Ru=CHR |
L Ligand | Phosphine | Phosphine |
L' Ligand | Phosphine | NHC |
Activity | Moderate | High |
Stability in Air | Good | Excellent |
Thermal Stability | Moderate | Enhanced |
Functional Group Tolerance | Good | Excellent |
Efficacy with Sterically Hindered Olefins | Limited | Good |
Efficacy with Electron-Poor Olefins | Limited | Good |
The development of the Hoveyda-Grubbs catalyst represents another significant milestone in olefin metathesis catalyst design. The first-generation Hoveyda-Grubbs catalyst was introduced by Amir H. Hoveyda and colleagues in 1999, as reported in the Journal of the American Chemical Society (volume 121, page 791). This catalyst featured a chelating benzylidene ether ligand that replaced one of the phosphine ligands, resulting in a more stable and recyclable catalyst system.
Building on this innovation, the second-generation Hoveyda-Grubbs catalyst—(1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride—was independently developed and reported by Hoveyda et al. in the Journal of the American Chemical Society (2000, volume 122, page 8168) and by Blechert et al. in Tetrahedron Letters (2000, volume 41, page 9973). The publication date of Hoveyda's work was August 12, 2000, while Blechert's paper was received on September 8, 2000, indicating nearly simultaneous development.
The synthesis of this catalyst typically involves the reaction of a second-generation Grubbs catalyst with 2-isopropoxystyrene. The resulting complex features a chelating isopropoxy group that stabilizes the catalyst through an internal oxygen-ruthenium coordination. This structural modification eliminated the need for a phosphine ligand, resulting in a phosphine-free catalyst with distinctive reactivity patterns and enhanced stability.
The second-generation Hoveyda-Grubbs catalyst showed similar reactivity to the second-generation Grubbs catalyst in ring-closing metathesis (RCM) reactions while demonstrating superior performance in cross-metathesis (CM) applications. This made it a particularly valuable addition to the metathesis catalyst toolkit, especially for challenging substrates.
Since its initial discovery, the Hoveyda-Grubbs second-generation catalyst has undergone numerous refinements aimed at enhancing its catalytic performance. These refinements have focused on several aspects, including initiation rates, substrate scope, and recyclability.
One significant advancement in catalyst design involved the development of fast-initiating variants. Researchers discovered that introducing steric clashes between specific groups in the catalyst structure could enhance initiation rates. For example, catalyst 11 was found to be especially fast-initiating due to steric interactions that facilitate the initial steps of the catalytic cycle.
Another important direction in catalyst refinement has been the modification of the chelating benzylidene ether ligand. Blechert and colleagues explored the effects of introducing electron-withdrawing substituents in the position para to the alkoxy group, resulting in catalysts such as compounds 17 and 18 with accelerated initiation rates. These modifications were based on the understanding that faster dissociation of the ether ligand from ruthenium could enhance catalytic activity.
More recent innovations include the development of catalysts bearing macrocyclic N-heterocyclic carbene ligands. For instance, the installation of a macrocyclic ligand on the ruthenium center led to the formation of an olefin metathesis catalyst designated as trans-Ru6, which exhibited unique reactivity patterns.
Table 2: Physical Properties of Hoveyda-Grubbs Second-Generation Catalyst
(1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride, commonly known as the second-generation Hoveyda-Grubbs catalyst, represents a significant advancement in olefin metathesis catalyst technology [1] [2]. This ruthenium-based N-heterocyclic carbene complex has gained prominence due to its enhanced stability and catalytic efficiency compared to earlier generation catalysts [3] [4]. The synthetic approaches to this complex have evolved considerably since its initial development, encompassing traditional routes, large-scale methodologies, alternative pathways, and environmentally conscious synthetic strategies.
The traditional synthesis of (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride follows a well-established phosphine displacement methodology that was pioneered in the development of Hoveyda-Grubbs catalysts [3] [5]. The conventional approach begins with the second-generation Grubbs catalyst as a precursor and involves the displacement of the tricyclohexylphosphine ligand through a chelation-assisted process [3].
The fundamental synthetic route involves treating the second-generation Grubbs catalyst with 2-isopropoxystyrene in the presence of copper(I) chloride as a phosphine scavenger [5]. The reaction proceeds through a mechanism where the isopropoxy group of the styrene derivative coordinates to the ruthenium center, facilitating the displacement of the phosphine ligand [5] [6]. This chelation process results in the formation of a more stable catalyst structure where the benzylidene ligand contains an intramolecular coordinating ether functionality.
The traditional synthesis requires careful control of reaction conditions, typically conducted in toluene or dichloromethane at temperatures ranging from room temperature to 60 degrees Celsius [3] [4]. The reaction time generally extends from several hours to overnight, depending on the specific conditions employed [4]. The use of copper(I) chloride serves a dual purpose: it acts as a phosphine scavenger to bind the released tricyclohexylphosphine and prevents catalyst decomposition pathways that could occur in the presence of free phosphine [6].
Large-scale synthesis of (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride has become increasingly important as industrial applications of metathesis chemistry have expanded [7] [4]. The development of scalable methodologies has focused on optimizing reaction efficiency, minimizing purification requirements, and reducing overall production costs [7].
One significant advancement in large-scale preparation involves the development of column chromatography-free synthetic procedures [7]. These methodologies enable the preparation of multi-hundred gram batches through carefully optimized reaction conditions and purification strategies [7]. The elimination of chromatographic purification steps represents a crucial advancement for industrial-scale production, as column chromatography becomes impractical and economically unfavorable at large scales.
The large-scale synthetic approach typically employs optimized solvent systems and reaction conditions that promote clean product formation with minimal side reactions [7] [4]. Temperature control becomes particularly critical at larger scales, as heat dissipation and reaction control become more challenging [4]. The use of environmentally benign solvents, such as dimethyl carbonate, has been explored for large-scale applications, offering improved sustainability profiles compared to traditional chlorinated solvents [7].
Synthesis Parameter | Laboratory Scale | Large Scale |
---|---|---|
Batch Size | 1-10 grams | 100-500 grams |
Reaction Time | 4-12 hours | 6-24 hours |
Temperature | 25-60°C | 40-80°C |
Purification Method | Column chromatography | Crystallization/precipitation |
Typical Yield | 85-95% | 75-90% |
Alternative synthetic pathways for (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride have emerged to address limitations of traditional methods and to provide more efficient or economical routes [8] [9]. These alternative approaches often focus on different starting materials, modified reaction sequences, or novel synthetic strategies that bypass some of the challenges associated with conventional methods.
One notable alternative pathway involves the direct metallation approach using ruthenium precursors other than the second-generation Grubbs catalyst [9]. This method employs zero-valent ruthenium compounds such as ruthenium para-cymene cyclooctadiene complexes as starting materials [9]. The synthetic sequence involves the initial formation of the N-heterocyclic carbene ligand, followed by its coordination to the ruthenium center and subsequent introduction of the chelating benzylidene moiety [9].
The indenylidene-based synthetic route represents another alternative pathway that has shown promise for preparing related ruthenium carbene complexes [8]. This approach utilizes propargyl alcohol derivatives in cyclic diether solvents at elevated temperatures to form ruthenium-indenylidene intermediates [8]. The method offers advantages in terms of reaction time, with formation occurring within 1 to 60 minutes compared to several hours required by traditional methods [8].
Temperature optimization in alternative pathways has revealed that reactions conducted at 80 to 130 degrees Celsius in cyclic diether solvents such as 1,4-dioxane provide significantly improved reaction kinetics [8]. These conditions enable the preparation of ruthenium carbene complexes with reduced formation of undesired impurities such as phosphine oxides and dimeric compounds [8].
Transmetallation methodologies have emerged as powerful tools for the synthesis of (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride and related ruthenium N-heterocyclic carbene complexes [10] [11]. These approaches typically involve the initial formation of silver N-heterocyclic carbene complexes, which subsequently serve as carbene transfer agents to ruthenium precursors [11].
The transmetallation process begins with the preparation of silver carbene complexes from imidazolinium chloride precursors and silver oxide [11]. The resulting silver complexes exhibit enhanced stability compared to free carbenes and can be isolated and characterized before use in the transmetallation step [11]. The transfer of the carbene ligand from silver to ruthenium occurs through a well-defined mechanism that typically proceeds with good yields and selectivity [11].
Stepwise transmetallation procedures have been developed that allow for the sequential installation of different ligands onto the ruthenium center [11]. This approach provides greater control over the final catalyst structure and enables the preparation of heteroleptic complexes with specific ligand combinations [11]. The method typically involves the initial transmetallation of the N-heterocyclic carbene ligand, followed by the introduction of other ligands such as diamine or phosphine components [11].
The transmetallation approach offers several advantages over direct metallation methods, including improved reproducibility, reduced reaction times, and the ability to prepare catalysts that may be difficult to access through other synthetic routes [10] [11]. The method is particularly valuable for preparing catalysts with sterically demanding or electronically unusual ligand combinations [10].
Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride [12] [13] [14]. These considerations encompass solvent selection, waste minimization, energy efficiency, and the use of renewable feedstocks where possible.
Solvent selection represents a critical aspect of green synthesis development [12] [15]. Traditional synthetic routes often rely on chlorinated solvents such as dichloromethane or chloroform, which pose environmental and health concerns [15]. Alternative solvent systems, including water-based methodologies and ionic liquids, have been explored as more sustainable options [3] [15]. The development of water-soluble variants of ruthenium metathesis catalysts has opened possibilities for conducting syntheses in aqueous media, significantly reducing the environmental impact of the process [3].
The implementation of green chemistry principles has led to the development of recyclable catalyst systems and the exploration of biobased starting materials [12] [13]. Research has demonstrated the potential for using naturally occurring compounds such as caffeine and theophylline as starting materials for N-heterocyclic carbene ligands, providing a renewable feedstock approach to catalyst synthesis [12]. These biobased methodologies align with the principles of sustainable chemistry by utilizing readily available plant-derived materials.
Energy efficiency considerations have prompted the investigation of microwave-assisted synthesis and other alternative heating methods [14]. These approaches can significantly reduce reaction times and energy consumption compared to conventional thermal heating methods [14]. The optimization of reaction conditions to minimize energy input while maintaining high yields represents an important aspect of sustainable catalyst synthesis.
Green Chemistry Metric | Traditional Method | Green Alternative |
---|---|---|
Solvent System | Dichloromethane/Toluene | Water/Dimethyl carbonate |
Energy Consumption | High (extended heating) | Reduced (microwave/optimized) |
Waste Generation | Moderate to high | Minimized |
Starting Material Source | Petrochemical | Potentially biobased |
Atom Economy | 60-70% | 75-85% |
The initiation phase of olefin metathesis catalyzed by (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride proceeds through well-defined mechanistic pathways that determine the overall catalytic efficiency. Understanding these initiation mechanisms provides crucial insights into catalyst design and optimization strategies for enhanced performance in various metathesis transformations.
The dissociative initiation mechanism represents the primary activation route for most ruthenium-based metathesis catalysts, including the Hoveyda-Grubbs second-generation complex. This pathway involves the initial dissociation of a ligand to create a coordinatively unsaturated ruthenium center capable of substrate coordination and subsequent metathesis activity.
For first-generation Grubbs catalysts, the dissociative pathway begins with the departure of one tricyclohexylphosphine ligand, requiring a relatively modest activation energy of 5-10 kcal/mol. The phosphine dissociation energy for these systems has been measured at approximately 7.9 kcal/mol, facilitating rapid initiation at temperatures ranging from 25-60°C. The rate constant for this transformation has been experimentally determined to be 7.48 × 10⁻⁵ s⁻¹ under standard conditions.
Second-generation catalysts, incorporating the strongly donating 1,3-dimesitylimidazolidin-2-ylidene ligand, exhibit modified initiation behavior due to the enhanced electron density at the ruthenium center. The phosphine dissociation energy increases to 13-20 kcal/mol, reflecting the stronger trans influence of the carbene ligand. Despite this increased barrier, the overall activation energy remains manageable at 10-15 kcal/mol, with initiation occurring effectively at temperatures between 25-50°C. The measured rate constant for second-generation systems is 1.52 × 10⁻⁴ s⁻¹, indicating enhanced initiation rates compared to first-generation catalysts.
The Hoveyda-Grubbs second-generation catalyst, featuring the chelating 2-isopropoxybenzylidene moiety, presents unique dissociative characteristics. Rather than phosphine dissociation, this system undergoes ether chelate opening as the primary dissociative step. The absence of a labile phosphine ligand eliminates the traditional phosphine dissociation energy consideration, instead requiring rupture of the ruthenium-oxygen bond with energies ranging from 15-25 kcal/mol. This modification enables catalyst initiation at remarkably low temperatures, typically between 5-30°C, making it particularly valuable for temperature-sensitive substrates.
Computational studies using density functional theory methods have provided detailed mechanistic insights into the dissociative pathway. The transition state for ligand dissociation involves significant electronic reorganization at the ruthenium center, with the metal adopting a more electrophilic character to facilitate substrate binding. The 14-electron intermediate formed upon ligand dissociation exhibits high reactivity toward olefin coordination, with binding energies ranging from +5 to +12 kcal/mol for typical substrates.
Kinetic isotope effects have been employed to validate the dissociative mechanism, with deuterium labeling studies confirming the primary role of ligand dissociation in determining overall reaction rates. The entropy of activation for the dissociative pathway is characteristically positive, reflecting the increase in translational degrees of freedom upon ligand departure.
The interchange mechanism represents an alternative initiation route that becomes competitive under specific conditions, particularly when dealing with small, weakly coordinating substrates. This pathway involves the simultaneous coordination of incoming substrate and departure of the leaving ligand through an associative transition state, avoiding the formation of a highly unsaturated intermediate.
For the Hoveyda-Grubbs second-generation catalyst, computational investigations have revealed that the interchange pathway can compete with the dissociative route when the substrate possesses favorable steric and electronic properties. The transition state for interchange involves a seven-coordinate ruthenium center with both the departing ether ligand and incoming olefin substrate simultaneously bound. This geometry requires precise orbital alignment and is highly sensitive to substrate size and electronic character.
The activation energy for the interchange pathway typically ranges from 8-18 kcal/mol, depending on the nature of the incoming substrate. Electron-rich olefins such as vinyl ethers show particular propensity for interchange mechanisms due to their strong σ-donation capability. The transition state exhibits substantial charge transfer from the incoming olefin to the ruthenium center, stabilizing the high-coordination intermediate.
Steric factors play a crucial role in determining the feasibility of interchange pathways. The bulky mesityl substituents on the carbene ligand create a sterically congested environment around the ruthenium center, making associative processes more challenging for larger substrates. Computational analysis using topographic steric maps reveals significant crowding in the coordination sphere, with percent buried volume values exceeding 45% for the active catalyst.
Temperature effects on pathway selection have been systematically investigated, revealing a crossover behavior where dissociative mechanisms dominate at higher temperatures due to increased thermal energy for ligand dissociation. At lower temperatures, the interchange pathway may become kinetically favored for substrates with appropriate binding characteristics. This temperature dependence provides opportunities for pathway selectivity through thermal control.
The complete catalytic cycle for olefin metathesis mediated by (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride involves a series of well-orchestrated elementary steps that collectively enable the productive exchange of alkylidene fragments between olefin substrates. This mechanistic framework, originally proposed by Chauvin and subsequently refined through extensive experimental and computational studies, provides the foundation for understanding catalyst behavior and optimization strategies.
The initiation phase, discussed previously, generates the coordinatively unsaturated 14-electron ruthenium species capable of substrate coordination. This highly electrophilic intermediate readily binds incoming olefin substrates through π-coordination, forming a stable π-complex with binding energies typically ranging from +5 to +12 kcal/mol. The coordination geometry favors a side-on binding mode, with the olefin C=C bond oriented perpendicular to the ruthenium-alkylidene vector to maximize orbital overlap.
The subsequent [2+2] cycloaddition step represents the key C-C bond forming event in the catalytic cycle. This transformation proceeds through a concerted mechanism involving simultaneous formation of two new ruthenium-carbon bonds and cleavage of the olefin π-bond. The resulting metallacyclobutane intermediate adopts a trigonal bipyramidal geometry around the ruthenium center, with the four-membered ring occupying equatorial positions. The activation energy for metallacycle formation typically ranges from 12-18 kcal/mol, making this step often rate-determining for electron-poor or sterically hindered substrates.
Metallacyclobutane intermediates exhibit characteristic structural and spectroscopic features that reflect their unique bonding environment. The ruthenium-carbon bond lengths to the α-carbons are significantly shorter than typical Ru-C single bonds, ranging from 2.0-2.1 Å, indicating substantial π-character. The β-carbon positions show elongated C-C bonds (1.54-1.58 Å) compared to normal alkyl linkages, reflecting the strain inherent in the four-membered ring. These structural distortions are readily observed through 13C NMR spectroscopy, with α-carbons appearing at characteristic downfield shifts around 100 ppm and β-carbons exhibiting unusual upfield signals near 0 ppm.
The cycloreversion step completes the productive metathesis transformation through [2+2] retro-cycloaddition. This process involves the selective scission of two ruthenium-carbon bonds to regenerate the alkylidene catalyst and release the metathesis product. The regioselectivity of cycloreversion is governed by thermodynamic factors, with the more stable olefin product preferentially formed. Activation energies for cycloreversion typically range from 8-15 kcal/mol, often lower than the corresponding cycloaddition barriers due to favorable thermodynamic driving forces.
Ring strain effects play a crucial role in determining metallacyclobutane stability and reactivity. Electron-withdrawing substituents on the metallacycle stabilize both trigonal bipyramidal and square pyramidal forms, but show greater stabilization of the catalytically active trigonal bipyramidal geometry. Conversely, electron-donating groups destabilize both forms but preferentially destabilize the trigonal bipyramidal isomer, potentially leading to catalyst deactivation through square pyramidal conversion.
Computational analysis reveals that tungsten-based metallacyclobutanes exhibit higher intrinsic stability than their molybdenum analogues, with energy differences of 5-8 kcal/mol favoring tungsten systems. However, molybdenum catalysts generally show superior catalytic performance due to higher energy barriers for non-productive square pyramidal conversion. This electronic effect explains the widespread use of molybdenum-based systems in industrial metathesis applications despite their lower thermodynamic stability.
The catalytic cycle can be diverted through several off-cycle pathways that lead to catalyst deactivation. β-Hydride elimination represents a major decomposition route, particularly for catalysts bearing alkyl-substituted alkylidenes. This process involves intramolecular hydrogen transfer from a β-position to the ruthenium center, generating ruthenium hydride species that are typically inactive for metathesis. The activation energy for β-hydride elimination ranges from 20-30 kcal/mol, making it competitive with productive metathesis under certain conditions.
Bimolecular catalyst coupling represents another significant deactivation pathway, particularly at high catalyst concentrations. This process involves the coupling of two ruthenium alkylidene species to form inactive dimeric complexes. The energy barrier for bimolecular coupling is typically 25-35 kcal/mol, but the reaction becomes thermodynamically favorable at high catalyst loadings due to entropic factors.
Advanced computational methodologies have provided unprecedented insights into the electronic structure and energetic landscape of intermediates involved in ruthenium-catalyzed olefin metathesis. These studies, employing primarily density functional theory (DFT) approaches, have elucidated the fundamental factors governing catalyst activity, selectivity, and stability through detailed analysis of molecular orbital interactions, charge distributions, and thermodynamic parameters.
The choice of computational methodology significantly influences the accuracy of predicted energetics and geometries for ruthenium complexes. Hybrid functionals such as B3LYP and M06 have proven particularly effective for describing the electronic structure of transition metal carbene complexes. The B3LYP functional provides reliable geometries and reasonable energetics for most ruthenium systems, while M06 offers improved performance for dispersion interactions and non-bonded contacts. Pure functionals like BP86 and PBE show excellent performance for geometry optimization but may underestimate reaction barriers.
Basis set selection represents another critical consideration in computational accuracy. Triple-ζ quality basis sets such as def2-TZVP are generally required for quantitative energetics, while double-ζ sets like LANL2DZ provide acceptable geometries for qualitative analysis. Effective core potentials for ruthenium are essential for computational efficiency while maintaining accuracy for valence interactions. The inclusion of polarization functions on all atoms improves the description of charge transfer and orbital interactions.
Metallacyclobutane intermediates have been subjected to extensive computational investigation to understand their unique electronic structure and reactivity patterns. DFT calculations reveal that catalytically active metallacyclobutanes exhibit distinct orbital characteristics that distinguish them from inactive forms. The highest occupied molecular orbital (HOMO) in active metallacycles shows significant ruthenium d-character mixed with carbon p-orbitals of the α-positions. The lowest unoccupied molecular orbital (LUMO) exhibits π*-character localized primarily on the ruthenium-carbon bonds to the α-carbons.
Natural bond orbital (NBO) analysis provides detailed insights into the bonding nature within metallacyclobutane rings. The ruthenium-carbon bonds to α-positions show substantial multiple bond character, with bond orders typically ranging from 1.3-1.6. This enhanced bonding arises from π-back-donation from filled ruthenium d-orbitals to empty carbon p-orbitals, stabilizing the carbocationic character at the α-positions. The β-carbon positions exhibit normal single bond character with bond orders near 1.0.
Charge distribution analysis reveals significant charge polarization within metallacyclobutane rings. Natural population analysis (NPA) charges show that α-carbons carry partial positive charges of +0.3 to +0.5 electrons, while β-carbons exhibit near-neutral to slightly negative charges. The ruthenium center typically bears a formal charge of +0.8 to +1.2 electrons, reflecting its oxidized state within the metallacycle. These charge distributions correlate directly with the observed 13C NMR chemical shifts and provide a quantitative basis for understanding spectroscopic observations.
Transition state structures for key elementary steps have been characterized computationally to understand activation barriers and selectivity patterns. The transition state for [2+2] cycloaddition exhibits a highly asynchronous geometry, with one ruthenium-carbon bond forming significantly before the second. This asynchronicity reduces the overall activation energy by avoiding simultaneous bond formation, which would require higher orbital reorganization energy. The degree of asynchronicity depends on substrate electronic properties, with electron-rich olefins showing more synchronous pathways.
Cycloreversion transition states display the reverse characteristics, with bond breaking occurring in a stepwise fashion. The first ruthenium-carbon bond scission typically occurs with an activation energy 2-5 kcal/mol lower than the second, creating a transient intermediate with one intact Ru-C bond. This asymmetry in bond breaking contributes to product selectivity by favoring the formation of more stable olefin products.
Solvation effects have been incorporated into computational models to better represent experimental conditions. Implicit solvation models such as SMD and PCM provide reasonable estimates of solvent influence on reaction energetics. Dichloromethane, the most commonly used solvent for metathesis reactions, typically stabilizes ionic intermediates by 5-15 kcal/mol relative to gas-phase calculations. This stabilization is particularly important for charged intermediates such as cationic ruthenium species or anionic leaving groups.
The influence of ancillary ligands on catalyst performance has been systematically investigated through computational ligand screening. Electronic parameters such as Tolman electronic parameter (TEP) values and Natural Chemical Shielding (NCS) descriptors have been calculated for various N-heterocyclic carbene ligands to predict their effect on catalyst activity. Strongly donating carbenes with low TEP values generally increase catalyst activity by enhancing the electrophilicity of the ruthenium center. However, excessively strong donors can destabilize key intermediates and lead to reduced selectivity.
Steric effects have been quantified through topographic steric maps that visualize the three-dimensional steric environment around the ruthenium center. These maps reveal how substituent modifications influence substrate accessibility and intermediate stability. The percent buried volume (%Vbur) parameter provides a quantitative measure of steric hindrance, with values typically ranging from 35-50% for effective metathesis catalysts. Higher %Vbur values generally correlate with increased selectivity but may reduce overall activity due to hindered substrate approach.
The identification and characterization of rate-determining steps (RDS) in ruthenium-catalyzed olefin metathesis represents a critical aspect of mechanistic understanding that directly impacts catalyst design and optimization strategies. The nature of the rate-determining step varies significantly based on substrate characteristics, catalyst structure, reaction conditions, and the specific metathesis transformation being performed.
For the Hoveyda-Grubbs second-generation catalyst, extensive kinetic and computational studies have revealed that the identity of the rate-determining step is highly substrate-dependent. With simple, unhindered olefins such as ethylene, the formation of the metallacyclobutane intermediate typically constitutes the highest energy barrier, with activation energies ranging from 12-15 kcal/mol. This step involves the concerted [2+2] cycloaddition between the ruthenium alkylidene and the coordinated olefin substrate, requiring significant orbital reorganization and bond formation energy.
The mechanistic picture becomes more complex when considering sterically hindered substrates such as norbornene and its derivatives. For these systems, the initiation phase often becomes rate-determining, with phosphine dissociation or ether chelate opening requiring activation energies of 18-22 kcal/mol. The increased steric demand of these substrates raises the energy required for productive coordination to the ruthenium center, making catalyst activation the kinetic bottleneck rather than the subsequent metathesis steps.
Electron-rich substrates such as ethyl vinyl ether exhibit yet another kinetic profile, where the cycloreversion step becomes rate-determining. These substrates form particularly stable metallacyclobutane intermediates due to their electron-donating properties, making the subsequent [2+2] retro-cycloaddition energetically demanding. Activation energies for cycloreversion with electron-rich substrates typically range from 8-12 kcal/mol, lower than metallacycle formation but representing the highest barrier in the overall cycle.
Temperature-dependent kinetic studies have provided valuable insights into the transition between different rate-determining regimes. At lower temperatures (25-40°C), initiation steps often dominate the kinetic profile due to the high activation entropy associated with ligand dissociation. As temperature increases, the entropic contribution becomes more favorable, and bond-forming steps such as metallacycle formation may become rate-determining. This temperature dependence explains the observed changes in catalyst selectivity and activity across different thermal regimes.
Isotope labeling experiments have been employed to definitively establish rate-determining steps through measurement of kinetic isotope effects. Primary deuterium isotope effects (kH/kD > 3) observed in the alkylidene position confirm that C-H bond activation or migration occurs in the rate-determining step. Secondary isotope effects (kH/kD = 1.1-1.5) at substituent positions provide information about the degree of bond reorganization in the transition state.
Hammett analysis using electronically diverse substrates has revealed the electronic requirements of rate-determining transition states. Positive ρ values (ρ = +0.5 to +1.2) indicate that electron-withdrawing groups accelerate the rate-determining step, consistent with nucleophilic attack on an electrophilic ruthenium center. Negative ρ values (ρ = -0.3 to -0.8) suggest that electron-donating groups facilitate the process, typical of electrophilic attack on electron-rich substrates.
Competition experiments using substrate pairs with different electronic and steric properties have provided quantitative selectivity data that reflect the nature of rate-determining steps. When initiation is rate-determining, competition reflects the relative binding affinities of different substrates for the coordinatively unsaturated ruthenium center. When cycloreversion is rate-determining, competition reflects the thermodynamic stability of different metathesis products.
The role of catalyst concentration on rate-determining steps has been systematically investigated to understand concentration-dependent deactivation pathways. At low catalyst loadings (< 1 mol%), unimolecular steps such as metallacycle formation typically dominate the kinetic profile. At higher concentrations (> 5 mol%), bimolecular processes such as catalyst dimerization may become competitive with productive metathesis, effectively changing the apparent rate-determining step.
Computational analysis of reaction coordinate diagrams has provided detailed energy profiles for complete catalytic cycles under various conditions. These calculations reveal that energy barriers can vary by up to 10 kcal/mol depending on substrate substitution patterns and reaction conditions. The relative heights of different barriers determine which step controls the overall reaction rate and provide predictive capability for catalyst optimization.
Advanced kinetic modeling incorporating multiple parallel pathways has been developed to account for complex rate-determining behavior. These models consider simultaneous operation of different mechanistic routes and predict crossover behavior where the dominant pathway changes with reaction conditions. Such analysis has proven essential for understanding industrial metathesis processes where multiple substrates and products are present simultaneously.
The quantitative characterization of kinetic and thermodynamic parameters for (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride-catalyzed metathesis provides essential data for understanding catalyst performance, optimizing reaction conditions, and predicting behavior across different substrate classes. These parameters, obtained through a combination of experimental measurements and computational calculations, form the foundation for mechanistic understanding and rational catalyst design.
Bond dissociation energies represent fundamental thermodynamic quantities that govern catalyst initiation and stability. For the ruthenium-tricyclohexylphosphine bond in related second-generation catalysts, experimental calorimetric measurements combined with DFT calculations yield dissociation energies of 13.5-16.0 kcal/mol. This range reflects the influence of ancillary ligands and solvation effects on the strength of the Ru-P interaction. The uncertainty in these values (±2.0 kcal/mol) arises primarily from thermal corrections and basis set effects in the computational treatment.
The Hoveyda-Grubbs catalyst presents unique thermodynamic considerations due to its chelating ether ligand rather than a traditional phosphine. The ruthenium-oxygen bond dissociation energy has been computed to range from 15-25 kcal/mol, with the higher values reflecting the chelation effect that stabilizes the ether coordination. This increased bond strength compared to monodentate phosphines contributes to the latent behavior observed for Hoveyda-type catalysts, requiring higher temperatures or longer reaction times for effective initiation.
Activation free energies for key elementary steps have been determined through temperature-dependent kinetic studies and computational analysis. Metallacycle formation exhibits activation barriers of 12-18 kcal/mol depending on substrate electronic and steric properties. Electron-poor substrates generally require higher activation energies due to reduced nucleophilicity toward the electrophilic ruthenium center. Sterically hindered substrates show increased barriers due to unfavorable non-bonded interactions in the transition state.
Cycloreversion activation energies typically range from 8-15 kcal/mol, generally lower than the corresponding cycloaddition barriers due to favorable thermodynamic driving forces. The difference between forward and reverse barriers reflects the overall reaction thermodynamics and provides insight into product selectivity patterns. Highly exothermic metathesis reactions show particularly low cycloreversion barriers, sometimes approaching the barrierless limit.
Entropy effects play a crucial role in determining overall reaction feasibility and temperature dependence. The initiation step typically exhibits large positive activation entropies (ΔS‡ = +20 to +40 cal/mol·K) due to ligand dissociation. This entropic contribution becomes increasingly favorable at elevated temperatures, explaining the temperature dependence of catalyst activity. Conversely, the cycloaddition step shows negative activation entropies (ΔS‡ = -10 to -25 cal/mol·K) reflecting the ordered transition state required for bond formation.
Equilibrium constants for key binding events have been measured through competitive binding studies and NMR titration experiments. The equilibrium constant for olefin coordination to the 14-electron ruthenium intermediate typically ranges from 102 to 105 M-1, depending on olefin electronic properties and steric bulk. Electron-rich olefins such as vinyl ethers show binding constants at the higher end of this range, while electron-poor olefins exhibit weaker coordination.
Thermodynamic hydricity values have been determined for ruthenium hydride species formed through decomposition pathways. These values, ranging from 30-52 kcal/mol in THF solution, provide insight into the thermodynamic driving force for hydride transfer reactions that lead to catalyst deactivation. The strong hydridic character of these species explains their reactivity toward protic solvents and oxygen, contributing to catalyst decomposition under non-inert conditions.
Solvation free energies significantly influence the energetics of ionic intermediates and transition states. In dichloromethane, the preferred solvent for most metathesis reactions, cationic ruthenium species are stabilized by 5-15 kcal/mol relative to gas-phase calculations. This stabilization is particularly important for charged intermediates formed during catalyst initiation or decomposition. The solvation contribution varies with solvent polarity, with more polar solvents providing greater stabilization of charge-separated species.
Temperature-dependent studies have enabled the determination of individual enthalpic and entropic contributions to activation barriers. Arrhenius analysis of rate data across temperature ranges of 25-80°C yields activation enthalpies of 10-25 kcal/mol for various elementary steps. The corresponding activation entropies range from -20 to +30 cal/mol·K, with the sign and magnitude providing mechanistic insight into the nature of the transition state.
Pressure effects on reaction rates have been investigated to determine activation volumes and understand the role of solvation in transition state stabilization. Negative activation volumes (ΔV‡ = -5 to -15 cm³/mol) are observed for cycloaddition steps, consistent with bond formation and increased solvation in the transition state. Positive activation volumes (ΔV‡ = +10 to +25 cm³/mol) characterize dissociative processes such as ligand departure during initiation.
The stability characteristics of intermediates formed during ruthenium-catalyzed olefin metathesis fundamentally determine catalyst longevity, turnover numbers, and practical utility in synthetic applications. Understanding the factors that govern intermediate stability enables rational design of more robust catalysts with extended operational lifetimes and improved functional group tolerance.
The 14-electron ruthenium species generated upon ligand dissociation represents the most reactive and least stable intermediate in the catalytic cycle. These coordinatively unsaturated complexes exhibit relative stabilities of +20 to +30 kcal/mol above the resting state catalyst. Their high electrophilicity makes them susceptible to decomposition through various pathways, including β-hydride elimination, nucleophilic attack by solvent molecules, and oxidative degradation. The short lifetime of these species (milliseconds under typical conditions) necessitates rapid substrate trapping to maintain catalytic efficiency.
Square pyramidal metallacyclobutane isomers represent off-cycle intermediates that can trap the catalyst in unproductive configurations. These species are typically 8-15 kcal/mol higher in energy than their trigonal bipyramidal counterparts but may become kinetically accessible under certain conditions. The interconversion barrier between the two geometries is generally 15-25 kcal/mol, making the square pyramidal form a potential catalyst reservoir that slowly releases active species.
Ruthenium hydride complexes formed through β-hydride elimination represent stable decomposition products with relative energies of -10 to -5 kcal/mol. These species are thermodynamically favored but kinetically inaccessible from the normal catalytic cycle due to high activation barriers for hydride formation. Once formed, ruthenium hydrides exhibit remarkable stability, with lifetimes extending to minutes or hours under inert conditions. However, their inability to undergo productive metathesis makes them effectively dead catalyst.
Dimeric ruthenium complexes represent another class of stable but inactive species that can form under high catalyst concentrations. These bimetallic species are stabilized by 15-8 kcal/mol relative to monomeric catalysts and exhibit very long lifetimes (hours to days). The formation of dimers follows second-order kinetics in catalyst concentration, making this pathway particularly problematic at high catalyst loadings. The thermodynamic stability of dimeric complexes makes their dissociation back to active monomers energetically unfavorable under normal reaction conditions.
Phosphine-coordinated ruthenium species represent the typical resting state for first and second-generation Grubbs catalysts. These 18-electron complexes are stabilized by 5-15 kcal/mol relative to the 14-electron active species and exhibit lifetimes of minutes to hours. The stability of these resting states depends on the strength of the ruthenium-phosphine bond and the availability of free phosphine in solution. While thermodynamically stable, these species must undergo ligand dissociation to re-enter the catalytic cycle.
Air and moisture sensitivity represents a practical stability concern for ruthenium metathesis catalysts. Exposure to oxygen leads to rapid oxidation of the ruthenium center, forming inactive oxo or hydroxo complexes. The rate of aerobic decomposition depends on the electronic character of ancillary ligands, with electron-rich carbenes generally providing better protection against oxidative degradation. Moisture sensitivity arises from hydrolysis of the ruthenium-carbon bonds, particularly in electron-deficient catalysts.
Temperature stability limits have been systematically investigated to define operational windows for different catalyst variants. Most ruthenium metathesis catalysts remain stable up to 80-90°C under inert conditions, with decomposition becoming significant above 100°C. The primary thermal decomposition pathway involves intramolecular rearrangements that convert the alkylidene ligand to inactive alkyl or hydride species. Some newer catalyst designs incorporating thermally stable ligand frameworks have demonstrated stability up to 120-150°C.
Chemical stability toward functional groups represents another critical consideration for synthetic applications. Protic functional groups such as alcohols and carboxylic acids can deprotonate the alkylidene ligand, leading to catalyst deactivation. Basic functionalities such as amines can coordinate strongly to the ruthenium center, blocking substrate access and reducing activity. Lewis acidic groups can abstract anionic ligands from the ruthenium complex, causing structural rearrangement and loss of activity.
The development of latent catalysts has addressed some stability concerns by incorporating thermally labile protecting groups that control catalyst activation. These systems remain dormant at ambient temperature but activate upon heating, providing temporal control over catalyst activity. Iodide-based variants show enhanced stability at room temperature, requiring temperatures of 85°C or higher for efficient activation. This thermal switching behavior enables applications where delayed catalyst activation is advantageous.
Stabilization strategies have been developed to extend catalyst lifetimes and improve operational robustness. The incorporation of strongly donating carbene ligands increases electron density at the ruthenium center, providing better protection against oxidative decomposition. Steric protection through bulky substituents can shield reactive sites from degradative attack while maintaining catalytic activity. Chelating ligand architectures provide enhanced stability through the chelate effect while preserving the ability to undergo productive metathesis.
The extensive research conducted on (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride has generated substantial quantitative data that provides crucial insights into its mechanistic behavior. The following data tables summarize key experimental and computational findings that underpin our understanding of this important metathesis catalyst.
Parameter | First-Generation Grubbs | Second-Generation Grubbs | Hoveyda-Grubbs Second-Gen | Reference |
---|---|---|---|---|
Phosphine Dissociation Energy (kcal/mol) | 7.9 | 13-20 | N/A (ether chelate) | |
Activation Barrier (kcal/mol) | 5-10 | 10-15 | 5-15 | |
Temperature for Initiation (°C) | 25-60 | 25-50 | 5-30 | |
Rate Constant (s⁻¹) | 7.48 × 10⁻⁵ | 1.52 × 10⁻⁴ | Variable | |
Mechanism Type | Dissociative | Dissociative | Dissociative/Interchange |
Complex | Energy (kcal/mol) | Stability | Role in Catalysis | DFT Method |
---|---|---|---|---|
Metallacyclobutane (TBP) | 0 (reference) | High | Key intermediate | B3LYP, M06 |
Metallacyclobutane (SP) | +8 to +15 | Moderate | Off-cycle intermediate | B3LYP, M06 |
Ruthenium-Alkylidene | -5 to -10 | High | Active species | BP86, B3PW91 |
Phosphine-Dissociated Intermediate | +15 to +25 | Low | Initiation intermediate | B3LYP, BP86 |
Ethylene π-Complex | +5 to +12 | Moderate | Substrate coordination | B3LYP, M06 |
Substrate | Rate-Determining Step | Activation Energy (kcal/mol) | Catalyst Generation | Temperature (°C) |
---|---|---|---|---|
Ethylene | Metallacyclobutane formation | 12-15 | First | 25-80 |
Norbornene | Phosphine dissociation | 18-22 | Second | 40-85 |
Ethyl Vinyl Ether | Cycloreversion | 8-12 | Second | 25-50 |
1-Hexene | Metallacyclobutane formation | 15-18 | First | 40-70 |
Styrene | Phosphine dissociation | 20-25 | Second | 50-90 |
Parameter | Value (kcal/mol) | Uncertainty (±) | Method | Reference |
---|---|---|---|---|
Bond Dissociation Energy Ru-PCy₃ | 13.5-16.0 | 2.0 | DFT/Calorimetry | |
Bond Dissociation Energy Ru-O(ether) | 15-25 | 3.0 | DFT calculations | |
Metallacycle Formation ΔG‡ | 12-18 | 2.5 | DFT/Experiment | |
Cycloreversion ΔG‡ | 8-15 | 2.0 | DFT calculations | |
Overall Reaction ΔG | -5 to -15 | 3.0 | DFT/Experiment |
Intermediate | Relative Stability (kcal/mol) | Lifetime | Role | Decomposition Pathway |
---|---|---|---|---|
14-electron Ru species | +20 to +30 | Short (ms) | Active intermediate | β-hydride elimination |
Metallacyclobutane (active) | 0 (reference) | Moderate (s) | Catalytic intermediate | Ring opening |
Ruthenium hydride | -10 to -5 | Long (min) | Decomposition product | Stable |
Dimeric Ru complex | -15 to -8 | Very long (h) | Inactive dimer | Stable |
Phosphine-coordinated Ru | +5 to +15 | Long (min) | Resting state | Dissociation |
These comprehensive data tables demonstrate the wealth of quantitative information available for understanding the mechanistic behavior of (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride. The systematic variation in kinetic and thermodynamic parameters across different substrates and conditions provides valuable insights for catalyst optimization and reaction design.
The dissociative pathway data reveals the fundamental differences between catalyst generations, with the Hoveyda-Grubbs second-generation catalyst showing unique initiation characteristics due to its chelating ether ligand. The computational studies on reaction intermediates provide essential energetic benchmarks for understanding catalyst stability and reactivity patterns. Rate-determining step investigations highlight the substrate-dependent nature of kinetic control in metathesis reactions.
The kinetic and thermodynamic parameters establish quantitative foundations for predicting catalyst behavior under various conditions. The bond dissociation energies, activation barriers, and overall reaction thermodynamics provide crucial data for rational catalyst design and optimization strategies. Finally, the stability analysis of catalytic intermediates offers insights into catalyst longevity and decomposition pathways that are essential for practical applications.
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